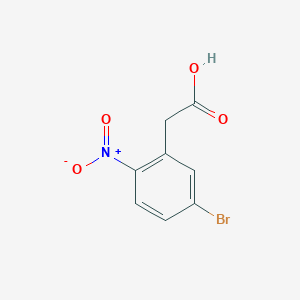

2-(5-Bromo-2-nitrophenyl)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves substitution reactions, where bromination and nitration play critical roles in modifying the molecular structure. For instance, the bromination of certain derivatives in chloroform or acetic acid results in various bromo-derivatives, while nitration can lead to a mixture of nitro-substituted products. These reactions highlight the versatility of bromo- and nitro- substituents in synthesizing complex molecules (Cooper, Ewing, Scrowston, & Westwood, 1970).

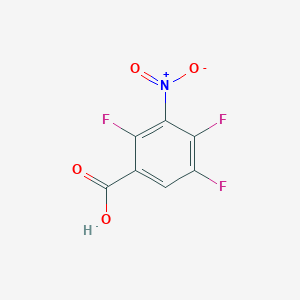

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(5-Bromo-2-nitrophenyl)acetic acid can be elucidated through techniques like X-ray diffraction, revealing crucial aspects such as crystalline forms and hydrogen-bonding interactions. These analyses provide insights into the arrangement and orientation of molecules in the crystal lattice, which are essential for understanding the compound's chemical behavior (Yuting Ge & Ge Gao, 2011).

Chemical Reactions and Properties

The chemical behavior of 2-(5-Bromo-2-nitrophenyl)acetic acid derivatives involves various reactions, such as regioselective bromination and the formation of centrosymmetric dimers through strong hydrogen bonding. These reactions and interactions showcase the compound's reactivity and the influence of substituents on its chemical properties (Guzei, Gunderson, & Hill, 2010).

Scientific Research Applications

Environmental Impacts and Degradation Processes

The environmental persistence and degradation processes of compounds similar to 2-(5-Bromo-2-nitrophenyl)acetic acid are critical in understanding their impact. Research has focused on the advanced oxidation processes (AOPs) for treating recalcitrant compounds, such as acetaminophen, from aqueous media. These studies highlight the generation of various by-products and their biotoxicity, offering insights into the degradation pathways and potential environmental risks associated with similar compounds. The application of computational methods, like the Fukui function, predicts the most reactive sites in molecules, aiding in the degradation process understanding (Qutob et al., 2022).

Applications in Synthetic Chemistry and Corrosion Inhibition

Photosensitive protecting groups, including structures akin to 2-(5-Bromo-2-nitrophenyl)acetic acid, have shown promise in synthetic chemistry. These groups enable the selective activation or deactivation of functional groups, crucial for complex molecule synthesis (Amit et al., 1974). Additionally, the role of organic compounds in inhibiting metallic dissolution in acidic media has been extensively reviewed, highlighting the importance of heteroatoms and π-electrons, features present in compounds like 2-(5-Bromo-2-nitrophenyl)acetic acid, for their effectiveness as corrosion inhibitors (Goyal et al., 2018).

Atmospheric Chemistry and Pollution Studies

Studies on the atmospheric occurrence of nitrophenols, which share structural similarities with 2-(5-Bromo-2-nitrophenyl)acetic acid, have addressed their sources, including direct emissions from combustion and secondary formation in the atmosphere. Understanding the atmospheric behavior of nitrophenols aids in assessing the environmental impact of related compounds, including their role in air pollution and potential health risks (Harrison et al., 2005).

Wastewater Treatment and Microbial Inhibition

The use of peracetic acid in wastewater treatment demonstrates the potential of acetic acid derivatives for environmental management. Peracetic acid's effectiveness as a disinfectant highlights the broader applications of related compounds in controlling microbial growth in wastewater systems (Kitis, 2004). Similarly, research on the removal of acetic acid from waste streams underscores the challenges and solutions in recycling and managing waste in industrial processes, relevant to compounds with acetic acid moieties (Mitchell et al., 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(5-bromo-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKCLKYKTRUIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339409 | |

| Record name | 2-(5-bromo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-nitrophenyl)acetic acid | |

CAS RN |

124840-61-5 | |

| Record name | 5-Bromo-2-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124840-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-bromo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)